molecular formula C18H13Cl2NO2 B1420664 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-66-0

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1420664
CAS No.: 1160263-66-0
M. Wt: 346.2 g/mol
InChI Key: JEOHKLKOKMKHFI-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 7th position, a methoxyphenyl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 7-chloro-8-methylquinoline, which is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to introduce the methoxyphenyl group at the 2nd position. The resulting intermediate is then treated with oxalyl chloride to introduce the carbonyl chloride group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Hydroxylated derivatives of the original compound.

Scientific Research Applications

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The chloro and methoxyphenyl groups enhance its ability to bind to enzymes and receptors, potentially inhibiting their activity. The carbonyl chloride group can react with nucleophilic sites on proteins, leading to modifications that affect their function.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-aminoquinoline: Known for its antimalarial activity.

    4-Methoxyquinoline: Studied for its antimicrobial properties.

    8-Methylquinoline: Used as an intermediate in organic synthesis.

Uniqueness

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-10-15(19)8-7-13-14(18(20)22)9-16(21-17(10)13)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOHKLKOKMKHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164764
Record name 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-66-0
Record name 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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